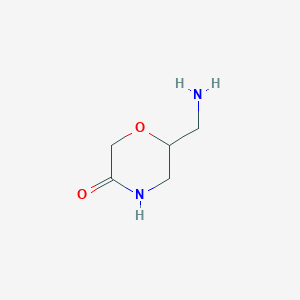
6-(アミノメチル)モルホリン-3-オン
概要
説明
科学的研究の応用
6-(Aminomethyl)morpholin-3-one has a wide range of scientific research applications, including:
作用機序
Target of Action
This compound is a morpholine derivative and is primarily used as a research chemical
Mode of Action
As a research chemical, it is often used in the synthesis of other compounds . The interaction of this compound with its potential targets and the resulting changes are areas of ongoing research.
Biochemical Pathways
Given its structure, it may be involved in reactions related to morpholine derivatives . .
Result of Action
As a research chemical, its effects are likely dependent on the context of its use, such as the specific reactions it is involved in and the compounds it is combined with .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Aminomethyl)morpholin-3-one typically involves the reaction of amino alcohols with α-haloacid chlorides. A common method includes a sequence of coupling, cyclization, and reduction reactions . For instance, amino alcohols can be coupled with α-haloacid chlorides, followed by cyclization to form the morpholine ring, and finally, reduction to yield the desired compound .
Industrial Production Methods: Industrial production methods for 6-(Aminomethyl)morpholin-3-one often involve large-scale reactions using similar synthetic routes. The process may include the use of solid-phase synthesis techniques to enhance yield and purity . Additionally, the use of transition metal catalysis can improve the efficiency of the synthesis .
化学反応の分析
Types of Reactions: 6-(Aminomethyl)morpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions include various substituted morpholines and morpholinones, which have significant applications in pharmaceuticals and other industries .
類似化合物との比較
Morpholine: A structurally similar compound with a wide range of applications in pharmaceuticals and industry.
Piperidine: Another heterocyclic amine with similar chemical properties but different biological activities.
Uniqueness: 6-(Aminomethyl)morpholin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
6-(aminomethyl)morpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c6-1-4-2-7-5(8)3-9-4/h4H,1-3,6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAANKOMZXHCIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC(=O)N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














